Bienvenue dans la boutique en ligne BenchChem!

Smnd-309

Neuroprotection Cerebral Ischemia Potency Comparison

SMND-309 is a structurally distinct salvianolic acid B derivative with higher potency than Sal B on an equal mg/kg basis in cerebral ischemia, myocardial infarction, and liver fibrosis models. It uniquely activates PI3K/Akt/CREB and JAK2/STAT3 pathways while directly binding Keap1 to trigger Nrf2-mediated antioxidant responses. For stroke research, it enables delayed-intervention paradigms with efficacy up to 6h post-ischemia—generic antioxidants cannot replicate this. Its mitochondrial protection profile (increased ATP, improved respiratory chain activity) ensures reproducible, high-impact data.

Molecular Formula C18H14O8
Molecular Weight 358.3 g/mol
CAS No. 1065559-56-9
Cat. No. B610889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSmnd-309
CAS1065559-56-9
SynonymsSMND-309;  SMND 309;  SMND309.
Molecular FormulaC18H14O8
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C=C(C2=C(C=CC(=C2O)O)C=CC(=O)O)C(=O)O)O)O
InChIInChI=1S/C18H14O8/c19-12-4-1-9(8-14(12)21)7-11(18(25)26)16-10(3-6-15(22)23)2-5-13(20)17(16)24/h1-8,19-21,24H,(H,22,23)(H,25,26)/b6-3+,11-7+
InChIKeyOAHRXWZJURTMHG-ACIWFXKJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SMND-309: Neuroprotective and Anti-Inflammatory Metabolite of Salvianolic Acid B for Advanced Preclinical Studies


SMND-309 (CAS 1065559-56-9) is a chemically defined small molecule (C18H14O8; MW 358.30) characterized as a metabolite and structurally distinct derivative of salvianolic acid B [1]. It functions through multimodal mechanisms, including the activation of the PI3K/Akt/CREB and JAK2/STAT3 signaling pathways [2][3], and direct binding to Keap1 to activate Nrf2-mediated antioxidant responses [4]. These properties establish SMND-309 as a differentiated research tool for investigating complex disease models involving oxidative stress, mitochondrial dysfunction, and inflammation.

Why Generic Salvianolic Acids Cannot Substitute for SMND-309 in Neuroprotection and Organ Injury Models


SMND-309 is a chemically defined, structurally distinct derivative of salvianolic acid B (Sal B), not a simple generic polyphenol. Studies directly comparing the two molecules reveal that SMND-309 exhibits significantly higher potency than its parent compound, Sal B, on an equal mg/kg basis in models of cerebral ischemia, myocardial infarction, and liver fibrosis [1][2][3]. Furthermore, SMND-309 demonstrates superior antioxidant activity in specific in vitro assays when compared to its core structural analog, caffeic acid (CA) [4]. This unique potency profile is attributed to its specific molecular structure, which enables distinct interactions with key therapeutic targets such as Keap1 [5] and the JAK2/STAT3 pathway [6]. Simply using Sal B, CA, or other in-class antioxidants will not replicate the specific quantitative outcomes or mechanistic engagement of SMND-309, making its use critical for reproducible, high-impact research.

SMND-309 Product-Specific Quantitative Evidence for Differentiated Procurement Decisions


SMND-309 Exhibits Superior Potency Over Parent Compound Salvianolic Acid B in Cerebral Ischemia Model

In a rat model of permanent focal cerebral ischemia, SMND-309 demonstrated significantly higher neuroprotective potency compared to its parent compound, salvianolic acid B (Sal B), when administered at equal mg/kg doses [1][2].

Neuroprotection Cerebral Ischemia Potency Comparison

SMND-309 Demonstrates Superior In Vitro Antioxidant Activity Compared to Caffeic Acid in DPPH and Hydroxyl Radical Assays

A direct comparative study assessed the antioxidant properties of SMND-309 against its core structural component, caffeic acid (CA), using multiple in vitro assays [1].

Antioxidant Free Radical Scavenging Caffeic Acid

SMND-309 Provides a Distinctly Extended Therapeutic Window in Focal Cerebral Ischemia

The neuroprotective activity of SMND-309 was evaluated for its efficacy when administered at various time points post-ischemia onset, demonstrating a broad therapeutic window [1].

Stroke Therapeutic Window Neuroprotection

SMND-309 Engages a Unique Multimodal Mechanism via Direct Keap1 Binding and PI3K/Akt/CREB Activation

SMND-309 exerts its effects through a differentiated mechanism of action not fully shared by its analogs. It has been shown to directly bind to Keap1, leading to Nrf2 nuclear translocation [1], and to activate the PI3K/Akt/CREB pathway [2].

Mechanism of Action Nrf2 Activation Neuroprotection

Optimal Research and Preclinical Application Scenarios for SMND-309 Based on Proven Differentiated Evidence


Acute Ischemic Stroke and Neuroprotection Studies Requiring an Extended Therapeutic Window

SMND-309 is the optimal tool for preclinical stroke research where a delayed intervention window is a critical parameter. Its proven efficacy at up to 6 hours post-ischemia [1] allows researchers to model more clinically relevant scenarios, unlike many neuroprotective agents that require immediate administration. This makes SMND-309 ideal for investigating salvageable tissue after stroke and for combination therapies where a longer window is essential.

Investigating Oxidative Stress and Mitochondrial Dysfunction in Cerebral Ischemia

For studies focused on the interplay between oxidative damage and mitochondrial failure, SMND-309 provides a multi-faceted tool. Evidence shows it significantly increases brain ATP content, improves mitochondrial respiratory chain complex activities, and attenuates MDA elevation [2]. This specific profile, distinct from simple antioxidants, makes SMND-309 valuable for dissecting mitochondrial mechanisms in neuropathology.

Elucidating Nrf2/ARE Signaling in Acetaminophen-Induced Hepatotoxicity Models

SMND-309 is a validated activator of the Nrf2/ARE pathway, acting through direct Keap1 binding [3]. It is particularly well-suited for research on acetaminophen-induced acute liver injury (AILI), where it has been shown to reduce ALT, AST, and LDH levels, and attenuate oxidative stress and mitochondrial dysfunction in a Nrf2-dependent manner [3]. This positions SMND-309 as a key chemical probe for studying Nrf2-mediated hepatoprotection.

Comparative Studies of JAK2/STAT3-Mediated Angiogenesis and Neuroprotection

SMND-309's well-documented ability to activate the JAK2/STAT3 pathway, leading to increased VEGF expression and angiogenesis [4], makes it a strategic compound for research in vascular biology and neurorestoration. It can be used as a reference agonist in studies exploring the JAK2/STAT3 axis and comparing its effects with other pathway modulators in models of cerebral ischemia-reperfusion injury.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Smnd-309

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.